molecular formula C9H19NO2 B8395004 Diethylamino propionic acid ethyl ester

Diethylamino propionic acid ethyl ester

Cat. No.: B8395004
M. Wt: 173.25 g/mol
InChI Key: LLPAFEBSSXDCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylamino propionic acid ethyl ester (IUPAC name: ethyl 3-(diethylamino)propanoate) is an ester derivative of propionic acid featuring a diethylamino substituent. These compounds are typically synthesized via esterification reactions between carboxylic acids and amino alcohols, often catalyzed by Lewis acids (e.g., titanium sulfate) . Key applications include roles in pharmaceutical intermediates, bioactive molecules, and agrochemicals due to their amphiphilic nature and bioavailability .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 2-(diethylamino)propanoate

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)8(4)9(11)12-7-3/h8H,5-7H2,1-4H3

InChI Key

LLPAFEBSSXDCES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point Key Features References
Diethylamino propionic acid ethyl ester* N/A C₉H₁₉NO₂ 173.26 g/mol Not reported Propionic acid backbone with diethylamino group; potential intermediate in drug synthesis. N/A
Aprophen (2,2-diphenylpropionic acid ester) 3563-01-7 C₂₀H₂₅NO₂ 311.42 g/mol Not reported Diphenyl substitution enhances lipophilicity; anticholinergic activity .
2-(Diethylamino)ethyl caproate N/A C₁₂H₂₅NO₂ 215.33 g/mol Not reported Longer alkyl chain (C6); synthesized via Lewis acid catalysis (91.2% yield) .
Benzoic acid, 4-ethoxy-2-(diethylamino)ethyl ester HCl 136-46-9 C₁₅H₂₃NO₃·HCl 301.81 g/mol Reported (data incomplete) Aromatic backbone; hydrochloride salt improves solubility .
Ethyl 2-(diethylamino)-2-phenylacetate 2059944-97-5 C₁₄H₂₁NO₂ 235.33 g/mol Not reported Phenyl substitution at α-position; used in chiral synthesis .

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